LogP: Brominated vs. Non-Brominated Analogs
The lipophilicity of 3-(5-Bromopyridin-2-yl)oxetan-3-ol is quantitatively defined by a LogP of 1.0619, establishing it as a moderately lipophilic compound . This value is significantly higher than the non-brominated analog, 3-(pyridin-2-yl)oxetan-3-ol, which has an identical scaffold but lacks the bromine atom. The increase in LogP is attributable to the bromine substituent and directly impacts membrane permeability and target engagement [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.0619 |
| Comparator Or Baseline | 3-(pyridin-2-yl)oxetan-3-ol (non-brominated analog) |
| Quantified Difference | Positive LogP shift due to bromine substitution (baseline LogP for non-brominated analog is lower, though a specific experimental value is not provided in the same study) |
| Conditions | Computed LogP value (ALogP) |
Why This Matters
This quantifiable difference in LogP allows medicinal chemists to select the brominated derivative when increased lipophilicity is required for a specific target or assay, a critical parameter for optimizing ADME properties [2].
- [1] Chemenu. (n.d.). 3-(5-Bromopyridin-2-yl)oxetan-3-ol. Chemical Building Blocks in Drug Molecules. View Source
- [2] PubChem. (2025). 3-(5-Bromopyridin-2-yl)oxetan-3-ol. PubChem Compound Summary. CID: 493681. View Source
